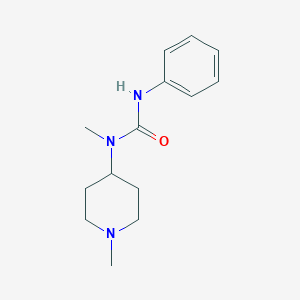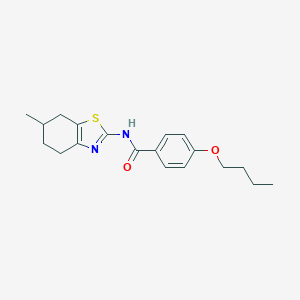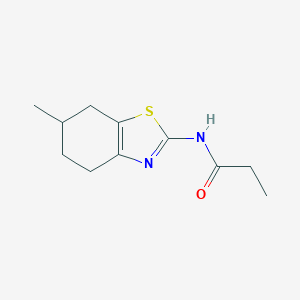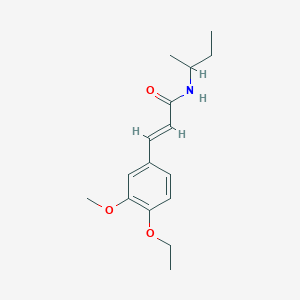
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to cell death. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce cell cycle arrest, which can prevent the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapeutic agent compared to traditional chemotherapy drugs. However, one limitation of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in scientific research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide. Another area of interest is the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in combination with other therapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 3-methoxypropylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
科学的研究の応用
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been studied for its antibacterial, antifungal, and antiviral properties.
特性
製品名 |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C11H16FNO4S |
分子量 |
277.31 g/mol |
IUPAC名 |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3 |
InChIキー |
OHNCAVUMUDGIRP-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
正規SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)


![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
